4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that features a nitrophenyl group, a trifluoromethyl-substituted pyridine ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-(trifluoromethyl)pyridine, is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Carbamate Formation: The pyridine derivative is then reacted with 4-nitrophenyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The carbamate linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate linkage under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The carbamate linkage can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl carbamate: Lacks the trifluoromethyl-substituted pyridine ring.
Trifluoromethyl-substituted pyridine derivatives: Do not contain the nitrophenyl carbamate group.
Uniqueness
4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-nitrophenyl) N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)12-6-1-9(7-18-12)8-19-13(21)24-11-4-2-10(3-5-11)20(22)23/h1-7H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXAYUOFGILMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCC2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.